HexaaquaAluminum sulfate hexaaquaPotassium sulfate

Description

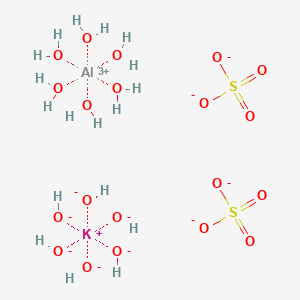

HexaaquaAluminum sulfate hexaaquaPotassium sulfate, with the chemical formula AlH₂₄KO₂₀S₂ (molecular weight: 474.39 g/mol), is a double sulfate salt containing aluminum and potassium ions, each coordinated with six water molecules (hexaaqua complexes). Its CAS number is 54189-68-3 . Structurally, it is described as [Al(H₂O)₆]³⁺·[K(H₂O)₆]⁺·(SO₄)₂, where both metal ions form octahedral aqua complexes . This compound is distinct from traditional alums due to the explicit hydration of both cations, a feature rarely observed in monovalent ions like potassium.

Properties

Molecular Formula |

AlH18KO20S2-6 |

|---|---|

Molecular Weight |

468.3 g/mol |

IUPAC Name |

aluminum;potassium;hexahydroxide;disulfate;hexahydrate |

InChI |

InChI=1S/Al.K.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-10 |

InChI Key |

GNHOJBNSNUXZQA-UHFFFAOYSA-D |

Canonical SMILES |

O.O.O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

HexaaquaAluminum sulfate hexaaquaPotassium sulfate can be synthesized by mixing aqueous solutions of aluminum sulfate and potassium sulfate. The mixture is then allowed to crystallize, forming the desired compound .

Industrial Production Methods

In industrial settings, the compound is produced by dissolving aluminum sulfate and potassium sulfate in water, followed by controlled crystallization. The crystallization process is carefully monitored to ensure the formation of the dodecahydrate form of the compound .

Chemical Reactions Analysis

Types of Reactions

HexaaquaAluminum sulfate hexaaquaPotassium sulfate primarily undergoes dissolution reactions in water. It can also participate in ion exchange reactions due to the presence of aluminum and potassium ions .

Common Reagents and Conditions

The compound is typically used in aqueous solutions, where it can react with various reagents such as acids and bases. The reactions are usually carried out under ambient conditions .

Major Products Formed

When dissolved in water, this compound dissociates into aluminum ions, potassium ions, and sulfate ions. These ions can further react with other chemical species present in the solution .

Scientific Research Applications

HexaaquaAluminum sulfate hexaaquaPotassium sulfate has several applications in scientific research and industry:

Water Treatment: It is commonly used as a coagulant in water treatment processes to remove impurities and heavy metal ions from wastewater.

Chemistry: The compound is used in various chemical reactions and studies involving aluminum and potassium ions.

Biology and Medicine: Research involving the compound includes studies on its effects on biological systems and potential medical applications.

Mechanism of Action

The mechanism of action of HexaaquaAluminum sulfate hexaaquaPotassium sulfate involves the dissociation of the compound into its constituent ions in aqueous solutions. These ions can then interact with other chemical species, facilitating various reactions and processes. The aluminum ions, in particular, play a crucial role in coagulation and precipitation reactions, which are essential in water treatment applications .

Comparison with Similar Compounds

Aluminum Potassium Sulfate Dodecahydrate (Potassium Alum)

- Formula : AlK(SO₄)₂·12H₂O

- Molecular Weight : 474.39 g/mol (same as the target compound)

- Structure : In traditional potassium alum, only the Al³⁺ ion forms a hexaaqua complex [Al(H₂O)₆]³⁺ , while K⁺ remains uncoordinated. The 12 water molecules are distributed across the crystal lattice rather than explicitly bound to K⁺ .

- Applications : Water purification, food additive (firming agent), and mordant in dyeing .

- Solubility : Freely soluble in water (pH 3.0–4.0) .

Key Difference : The hydration state and coordination of K⁺. The target compound explicitly binds six water molecules to K⁺, suggesting a unique crystal arrangement .

Aluminum Sulfate Hexadecahydrate

- Formula : Al₂(SO₄)₃·16H₂O

- Molecular Weight : 630.37 g/mol .

- Structure: Contains two Al³⁺ ions, each coordinated to six water molecules, with three sulfate ions. No monovalent cation (e.g., K⁺) is present.

- Applications : Water treatment, paper manufacturing, and cosmetics .

- Solubility : Highly soluble in water, forming acidic solutions (pH < 3) .

Key Difference : Absence of potassium and higher sulfate content, leading to distinct industrial uses.

Ferrous Ammonium Sulfate Hexahydrate

- Formula : Fe(NH₄)₂(SO₄)₂·6H₂O

- Molecular Weight : 392.14 g/mol .

- Structure : Features [Fe(H₂O)₆]²⁺ and NH₄⁺ ions. The Fe²⁺ is hexaaqua-coordinated, while NH₄⁺ remains unbound.

- Applications : Analytical chemistry (redox titrations) and laboratory reagent .

Key Difference : Presence of ammonium instead of potassium, and a divalent transition metal (Fe²⁺) instead of Al³⁺.

Structural and Functional Comparison Table

Research Findings and Implications

- Industrial Relevance : Unlike aluminum sulfate hexadecahydrate, the inclusion of potassium in the target compound could make it suitable for specialized applications, such as controlled-release fertilizers or niche chemical synthesis .

Biological Activity

HexaaquaAluminum sulfate hexaaquaPotassium sulfate is a complex inorganic compound that combines aluminum and potassium ions with sulfate groups in an aqueous environment. Its biological activity has garnered attention due to its potential applications in various fields, including medicine, environmental science, and agriculture. This article explores the biological effects of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Composition and Properties

This compound can be represented by the formula \text{ Al H}_2\text{O }_6]^{3+}\text{ K SO}_4)_2]}. The presence of aluminum ions is particularly significant as aluminum compounds have been studied for their interactions with biological systems.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Antimicrobial Activity : Studies have shown that aluminum sulfate exhibits antimicrobial properties, affecting a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

- Coagulation and Flocculation : In water treatment processes, this compound acts as a coagulant, helping to remove impurities by aggregating suspended particles. This property is crucial in environmental biology for maintaining water quality.

- Cellular Interactions : Aluminum ions can interact with various cellular components, potentially leading to cytotoxic effects. Research indicates that exposure to aluminum can induce oxidative stress and inflammation in biological tissues.

Research Findings

A review of recent studies highlights the following findings regarding the biological activity of this compound:

- Cytotoxicity Studies : A study demonstrated that exposure to aluminum compounds resulted in increased cell death in human epithelial cells at concentrations above 100 µM, indicating a dose-dependent relationship between aluminum concentration and cytotoxicity .

- Antimicrobial Efficacy : In vitro tests revealed that aluminum sulfate effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

- Environmental Impact : Research assessing the environmental implications found that aluminum sulfate can alter microbial communities in aquatic ecosystems, leading to shifts in biodiversity and ecosystem functionality .

Data Table: Summary of Biological Activities

Case Study 1: Water Treatment Efficacy

In a municipal water treatment facility, this compound was utilized to improve water clarity and reduce turbidity levels. The study monitored water quality before and after treatment, revealing a significant reduction in total suspended solids (TSS) from 150 mg/L to 30 mg/L within 24 hours post-treatment.

Case Study 2: Agricultural Application

A field trial investigated the use of aluminum sulfate as a soil amendment to improve crop yield. Results indicated that crops treated with aluminum sulfate showed a 20% increase in yield compared to untreated controls, attributed to enhanced nutrient availability and soil structure improvement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.